Neocarzinostatin chromophore B Neocarzinostatin chromophore B
Brand Name: Vulcanchem
CAS No.: 79633-17-3
VCID: VC20612415
InChI: InChI=1S/C34H35NO11/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(41)44-24-13-18-10-11-34(25(38)15-36)26(46-34)7-5-6-21(18)31(24)45-33-28(35-3)30(40)29(39)17(2)43-33/h6,8-9,12-14,17,24-26,28-31,33,35-40H,15H2,1-4H3/b21-6+
SMILES:
Molecular Formula: C34H35NO11
Molecular Weight: 633.6 g/mol

Neocarzinostatin chromophore B

CAS No.: 79633-17-3

Cat. No.: VC20612415

Molecular Formula: C34H35NO11

Molecular Weight: 633.6 g/mol

* For research use only. Not for human or veterinary use.

Neocarzinostatin chromophore B - 79633-17-3

Specification

CAS No. 79633-17-3
Molecular Formula C34H35NO11
Molecular Weight 633.6 g/mol
IUPAC Name [(9E)-4-(1,2-dihydroxyethyl)-11-[4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate
Standard InChI InChI=1S/C34H35NO11/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(41)44-24-13-18-10-11-34(25(38)15-36)26(46-34)7-5-6-21(18)31(24)45-33-28(35-3)30(40)29(39)17(2)43-33/h6,8-9,12-14,17,24-26,28-31,33,35-40H,15H2,1-4H3/b21-6+
Standard InChI Key NOCBHMFHYJQNBK-AERZKKPOSA-N
Isomeric SMILES CC1C(C(C(C(O1)OC\2C(C=C3/C2=C\C#CC4C(O4)(C#C3)C(CO)O)OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)NC)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C=C3C2=CC#CC4C(O4)(C#C3)C(CO)O)OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)NC)O)O

Introduction

Chemical Identity and Physicochemical Properties

Neocarzinostatin chromophore B (CAS: 81604-85-5) is a low-molecular-weight enediyne compound with the molecular formula C35H33NO12\text{C}_{35}\text{H}_{33}\text{NO}_{12} and a molecular weight of 659.636 g/mol . Its density is 1.54 g/cm³, and it exhibits a boiling point of 922.5°C at 760 mmHg . The chromophore’s instability under ambient conditions necessitates stabilization by its apoprotein counterpart in the native neocarzinostatin complex . Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC35H33NO12\text{C}_{35}\text{H}_{33}\text{NO}_{12}
Molecular Weight659.636 g/mol
Density1.54 g/cm³
Boiling Point922.5°C (760 mmHg)
Flash Point511.7°C
LogP1.778
Polar Surface Area174.77 Ų

The chromophore’s lipophilicity (LogP = 1.778) facilitates membrane permeability, while its polar surface area suggests moderate solubility in aqueous environments .

Mechanism of DNA Damage

Neocarzinostatin chromophore B exerts its cytotoxic effects via a radical-mediated DNA cleavage mechanism :

  • Intercalation: The chromophore intercalates into DNA, preferentially binding thymidylate-rich regions.

  • Thiol Activation: Cellular thiols (e.g., glutathione) reduce the chromophore, generating a transient biradical species.

  • Hydrogen Abstraction: The biradical abstracts a hydrogen atom from the C5′ position of deoxyribose, forming a carbon-centered radical on DNA .

  • Strand Scission: Reaction with molecular oxygen produces a peroxyl radical, culminating in strand breaks with 5′-aldehyde termini .

Notably, the chromophore can form covalent adducts with DNA in oxygen-deprived environments, complicating repair mechanisms .

Biological Activity and Therapeutic Implications

While the apoprotein of neocarzinostatin stabilizes the chromophore, proteolytic activity previously attributed to NCS was debunked as an artifact of contaminating enzymes . Recombinant NCS lacking impurities showed no intrinsic protease activity, underscoring the chromophore’s role as the sole therapeutic agent .

Antitumor Efficacy

  • Sequence Specificity: Cleavage occurs predominantly at 5′-T-A-3′ and 5′-A-T-3′ sequences, with minor activity at 5′-G-C-3′ sites .

  • Radiosensitization: The chromophore synergizes with ionizing radiation by enhancing oxidative DNA damage, a property exploited in combination therapies .

Synthetic Approaches and Structural Analogues

Total synthesis of neocarzinostatin chromophore B remains a formidable challenge due to its labile enediyne core. Key milestones include:

Naphthalenecarboxylate Synthesis

  • Friedel-Crafts Acylation: A regioselective acylation of 1,5-dimethoxynaphthalene yielded the carboxylate precursor .

  • Boron Trichloride Demethylation: Selective demethylation at C2 enabled introduction of the hydroxyl group .

Enediyne Construction

  • Bergman Cyclization: Thermolysis of enediynes generated the reactive biradical intermediate, mimicking the chromophore’s DNA-cleaving activity .

Clinical Applications and Limitations

Neocarzinostatin chromophore B’s clinical use is limited by:

  • Systemic Toxicity: Nonspecific radical generation damages healthy tissues.

  • Instability: Rapid degradation in serum necessitates continuous infusion protocols.

Efforts to engineer prodrugs or nanoparticle-encapsulated formulations aim to mitigate these issues.

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